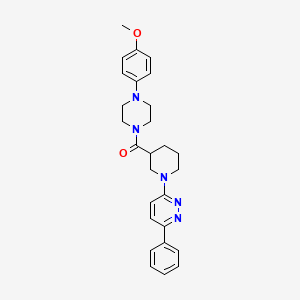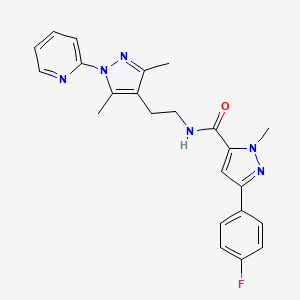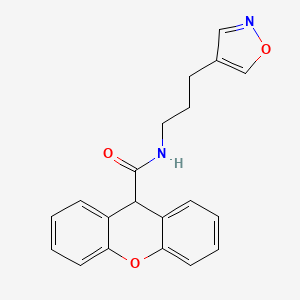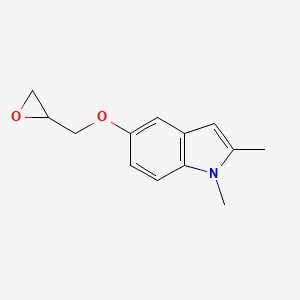![molecular formula C16H21NO2S B2860674 8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane CAS No. 2320208-94-2](/img/structure/B2860674.png)
8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane, also known as GSK-J4, is a small molecule inhibitor that has gained attention in the scientific community due to its potential application in epigenetic research. This compound has been shown to selectively inhibit the activity of the histone demethylase JMJD3, which plays a crucial role in regulating gene expression.
Mecanismo De Acción
The mechanism of action of 8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane involves the inhibition of the histone demethylase JMJD3. This enzyme is responsible for removing methyl groups from lysine residues on histone proteins, which can lead to changes in chromatin structure and gene expression. By inhibiting JMJD3, 8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane can alter the expression of genes that are involved in various biological processes, including inflammation, cell differentiation, and cancer progression.
Biochemical and Physiological Effects:
8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane can inhibit the activity of JMJD3, leading to changes in gene expression. In vivo studies have shown that 8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane can reduce inflammation and improve outcomes in animal models of disease. However, the effects of 8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane on human subjects are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane is its selectivity for JMJD3. This allows researchers to study the specific effects of inhibiting this enzyme, without affecting other histone demethylases. However, one limitation of 8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane is its relatively low potency, which can make it difficult to achieve complete inhibition of JMJD3 at low concentrations. Additionally, 8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane has relatively poor solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane. One area of interest is the development of more potent and selective inhibitors of JMJD3, which could be used to study the specific effects of inhibiting this enzyme in greater detail. Additionally, further research is needed to fully understand the effects of 8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane on human subjects, and to explore its potential as a therapeutic agent for various diseases. Finally, 8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane could be used as a tool for studying the role of JMJD3 in various biological processes, including inflammation, cell differentiation, and cancer progression.
Métodos De Síntesis
The synthesis of 8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane involves a multi-step reaction sequence, starting from commercially available starting materials. The key step in the synthesis is the formation of the azadispirocycle, which is achieved through a cyclization reaction between a ketone and an amine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane has been extensively studied for its potential application in epigenetic research. The compound has been shown to selectively inhibit the activity of JMJD3, which is a histone demethylase that plays a crucial role in regulating gene expression. By inhibiting JMJD3, 8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane can alter the expression of genes that are involved in various biological processes, including inflammation, cell differentiation, and cancer progression.
Propiedades
IUPAC Name |
8-(4-methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c1-13-3-5-14(6-4-13)20(18,19)17-11-16(12-17)9-15(10-16)7-2-8-15/h3-6H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQKHMLUHGMRII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CC4(C3)CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylbenzenesulfonyl)-2-azadispiro[3.1.3^{6}.1^{4}]decane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

[2-(pyridin-4-yl)ethyl]amine](/img/structure/B2860592.png)


![1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2860602.png)
![[(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride](/img/structure/B2860603.png)
![1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2860604.png)





![N-(4-chlorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2860612.png)

